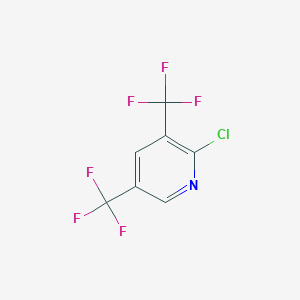

2-Chloro-3,5-bis(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDGCDJQSHKITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538366 | |

| Record name | 2-Chloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70158-60-0 | |

| Record name | 2-Chloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS: 70158-60-0): Properties, Reactivity, and Applications

Introduction: A Fluorinated Heterocycle of Strategic Importance

In the landscape of modern chemical synthesis, fluorinated building blocks are indispensable tools for tailoring the properties of functional molecules. The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, can profoundly enhance critical parameters such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] 2-Chloro-3,5-bis(trifluoromethyl)pyridine stands out as a pyridine derivative of significant interest. Its structure is characterized by a pyridine core, a reactive chlorine atom at the 2-position, and two potent electron-withdrawing trifluoromethyl groups at the 3- and 5-positions. This specific arrangement of functional groups creates a highly activated system, making it a valuable and versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3] This guide provides an in-depth analysis of its properties, reactivity, synthesis, and safe handling for professionals in research and development.

Core Physicochemical and Spectroscopic Data

Precise characterization is the foundation of all chemical research. The fundamental properties of this compound are summarized below, providing the essential data points for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 70158-60-0 | [4][5] |

| Molecular Formula | C₇H₂ClF₆N | [5] |

| Molecular Weight | 249.54 g/mol | [5] |

| Boiling Point | 169 °C at 760 mmHg | |

| Density | 1.543 g/cm³ | [4] |

| Flash Point | 56 °C | [4] |

| Refractive Index | 1.4 | [4] |

| XLogP3 | 3.6 | [4] |

| InChIKey | NZDGCDJQSHKITG-UHFFFAOYSA-N | [4][5] |

Synthetic Pathways: A Strategic Overview

While specific industrial synthesis routes for this compound are often proprietary, its synthesis can be logically inferred from established methods for producing related poly-substituted trifluoromethylpyridines.[3][6] A highly effective and scalable approach involves the simultaneous, high-temperature, vapor-phase chlorination and fluorination of lutidine precursors.[3][6] This method is advantageous for its efficiency, though it requires specialized equipment to handle the corrosive reagents and high temperatures involved.

Caption: Proposed workflow for the synthesis of this compound.

Conceptual Experimental Protocol: Vapor-Phase Synthesis

This protocol is a conceptualization based on similar transformations and must be optimized for safety and yield in a specialized laboratory setting.[3][6]

-

Reactor Preparation: A high-temperature, corrosion-resistant flow reactor, often containing a fluidized bed of a suitable catalyst (e.g., iron fluoride), is prepared.[3]

-

Reagent Introduction: The 3,5-lutidine starting material is vaporized and introduced into the reactor along with a controlled flow of chlorine gas (Cl₂) and anhydrous hydrogen fluoride (HF).

-

Reaction Execution: The reaction is maintained at a high temperature (typically >300 °C). The causality for this is twofold: high thermal energy is required to initiate the radical chlorination of the methyl groups to -CCl₃ intermediates, and to drive the subsequent halogen exchange (fluorination) and aromatic chlorination on the pyridine ring.[3][6]

-

Product Quenching & Isolation: The gaseous product stream exiting the reactor is cooled rapidly (quenched). The resulting mixture is neutralized (e.g., with a sodium bicarbonate solution) to remove acidic byproducts like HCl and excess HF.[7]

-

Purification: The organic phase is separated. The crude product is then purified, typically by fractional distillation under reduced pressure, to isolate the this compound with high purity.[7]

Chemical Reactivity: The Power of Electrophilic Activation

The reactivity of this compound is dominated by the electronic properties of its substituents. The two -CF₃ groups are powerful sigma- and pi-electron-withdrawing groups. Their placement at the 3- and 5-positions synergistically withdraws electron density from the pyridine ring, making the chlorine-bearing C2 carbon highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr).

The key to this enhanced reactivity is the stabilization of the Meisenheimer complex, the negatively charged intermediate formed upon nucleophilic attack. The -CF₃ groups provide substantial resonance and inductive stabilization for this intermediate, dramatically lowering the activation energy of the reaction compared to less-substituted chloropyridines.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr) on the title compound.

Trustworthy Protocol: SₙAr Amination

This protocol describes a self-validating system for a typical amination reaction.

-

Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq). The vessel is then purged with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent side reactions involving atmospheric moisture or oxygen, ensuring the reaction's integrity.

-

Solvent and Reagents: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile. These solvents are chosen for their ability to dissolve the reactants and stabilize charged intermediates without interfering with the reaction. Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq). The base is essential to neutralize the HCl generated in situ, driving the reaction to completion.

-

Reaction Conditions: Stir the mixture at a controlled temperature (ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine). The reaction progress should be monitored by a reliable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into water. This step precipitates the organic product while dissolving inorganic salts. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure aminated product.

Applications in Drug Discovery and Agrochemicals

The 3,5-bis(trifluoromethyl)pyridine moiety is a privileged scaffold in modern molecular design.

-

Medicinal Chemistry: Incorporating this fragment into a drug candidate can significantly improve its pharmacological profile. The two -CF₃ groups increase lipophilicity, which can enhance cell membrane permeability, and they can block sites of metabolism, increasing the drug's half-life.[2] Furthermore, the unique electronic and steric properties can lead to novel, high-affinity interactions with biological targets. For example, the related 3,5-bis(trifluoromethyl)phenyl motif is a core component of the FDA-approved drug Selinexor, highlighting the value of this substitution pattern in oncology.[2]

-

Agrochemicals: Trifluoromethylpyridines are central to many modern crop protection agents.[3][6][8] The high chemical and metabolic stability of the C-F bond contributes to the potency and residual activity of pesticides. Compounds derived from activated chloropyridines are used to develop potent fungicides, herbicides, and insecticides.[8][9][10]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[11]

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity | Category 4 (Oral) | [11] |

| Skin Corrosion/Irritation | Category 2 | [11] |

| Eye Damage/Irritation | Category 2A | [11] |

| Target Organ Toxicity | STOT SE 3 (Respiratory Irritation) | [11][12] |

Mandatory Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[4][11] An eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield for full protection.[11]

-

Dispensing: Handle as a solid or liquid in a well-ventilated area. Avoid generating dust or aerosols.[4] Use non-sparking tools.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][13]

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[11] Do not allow the product to enter drains.[11]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular engineering. Its highly activated nature, driven by the powerful electron-withdrawing effects of two trifluoromethyl groups, provides a reliable entry point for constructing complex molecular architectures. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in the development of next-generation functional molecules.

References

- This compound - Echemi. [URL: https://www.echemi.com/products/pd20160824-211119-994.html]

- This compound 70158-60-0 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/2-chloro-3,5-bis(trifluoromethyl)pyridine-cas-70158-60-0.html]

- 70158-60-0|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/70158-60-0.html]

- Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC24179_msds.pdf]

- This compound - Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/070329]

- Thermophysical Properties of 2-Chloro-3-(trifluoromethyl)pyridine | Chemcasts. [URL: https://chemcasts.com/property/2-chloro-3-(trifluoromethyl)pyridine-cas-65753-47-1]

- 2-Chloro-5-(trifluoromethyl)pyridine - SynQuest Labs. [URL: https://www.synquestlabs.com/product/3H32-7-25]

- SAFETY DATA SHEET - 2-chloro-3.5-bis(trifluoromethyl)pyridine - CymitQuimica. [URL: https://www.cymitquimica.com/pdf/DA00FLF2_msds.pdf]

- 2-Chloro-3,6-bis(trifluoromethyl)pyridine - CPHI Online. [URL: https://www.cphi-online.com/ishihara-sangyo-kaisha-ltd-product-details/product-2-chloro-3-6-bis-trifluoromethyl-pyridine.html]

- SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyridine - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=L08207&productDescription=2-CHLORO-5-TRIFLUOROMETHYL%2BPYRIDINE&vendorId=VN00033897&countryCode=US&language=en]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. [URL: https://www.jstage.jst.go.jp/article/bbb/82/5/82_17-00994/_html/-char/en]

- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5039_msds.pdf]

- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences. [URL: https://www.cohizon.com/cas-69045-84-7.html]

- 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/559989]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5992292/]

- 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/366129]

- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/226476-80-6.html]

- 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences. [URL: https://www.cohizon.com/cas-65753-47-1.html]

- 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/upload/files/2,3-Dichloro-5-(trifluoromethyl)pyridine-SDS.pdf]

- 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/112234]

- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL. [URL: https://www.alfa-chemical.com/news/review-of-synthesis-of-2-3-dichloro-5-trifl-63943361.html]

- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. [URL: https://patents.google.

- The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-2-chloro-3-nitro-5-trifluoromethyl-pyridine-in-modern-pharmaceutical-synthesis-78097981.html]

- 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 - Sigma-Aldrich (Spanish). [URL: https://www.sigmaaldrich.com/ES/es/product/aldrich/366129]

- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. [URL: https://researchoutreach.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3298]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. [URL: https://patents.google.

- This compound - CLEARSYNTH. [URL: https://www.clearsynth.com/en/cas-70158-60-0.html]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. cohizon.com [cohizon.com]

- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-bis(trifluoromethyl)pyridine

Introduction: In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocycles serve as indispensable building blocks. The strategic incorporation of fluorine atoms, particularly as trifluoromethyl (-CF₃) groups, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-3,5-bis(trifluoromethyl)pyridine stands out as a pyridine core functionalized with two potent electron-withdrawing -CF₃ groups and a synthetically versatile chlorine atom. This guide provides an in-depth examination of its core physicochemical properties, analytical characterization protocols, and safety considerations, offering a critical resource for researchers leveraging this powerful intermediate in their synthetic endeavors.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified by the following descriptors.

| Identifier | Value | Reference |

| CAS Number | 70158-60-0 | [1][2][3] |

| Molecular Formula | C₇H₂ClF₆N | [1][2][3] |

| Molecular Weight | 249.54 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Bis(trifluoromethyl)-2-chloropyridine | [1] |

| InChIKey | NZDGCDJQSHKITG-UHFFFAOYSA-N | [1] |

| SMILES | FC(C1=CN=C(Cl)C(C(F)(F)F)=C1)(F)F | [3] |

Molecular Structure Insights: The molecular architecture of this compound is key to its reactivity. The pyridine ring, an electron-deficient aromatic system by nature, is rendered significantly more electrophilic by the potent, inductive electron-withdrawing effects of two trifluoromethyl groups at the C3 and C5 positions. This electronic environment strongly activates the chlorine atom at the C2 position, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This inherent reactivity is the primary reason for its utility as a synthetic intermediate. A related compound, 2-Chloro-3,6-bis(trifluoromethyl)pyridine, is noted to have its C2-chlorine highly activated by the two -CF₃ groups, a principle that directly applies here.[4]

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, solubility, and behavior in various experimental conditions. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Reference |

| Boiling Point | 169 °C (at 760 mmHg) | [1] |

| Density | 1.543 g/cm³ | [1] |

| Flash Point | 56 °C | [1] |

| Refractive Index | 1.4 | [1] |

| XLogP3 | 3.6 | [1] |

| Polar Surface Area (PSA) | 12.9 Ų | [1] |

| Monoisotopic Mass | 248.978 Da | [5] |

Expertise-Driven Interpretation:

-

Lipophilicity (XLogP3): The XLogP3 value of 3.6 indicates a significant degree of lipophilicity ("fat-loving"). This property is critical in drug development, as it suggests the compound can readily cross lipid cell membranes. The two -CF₃ groups are major contributors to this high value.

-

Boiling and Flash Points: The relatively high boiling point is consistent with its molecular weight and polarity. The flash point of 56 °C indicates that it is a combustible liquid and requires careful handling away from ignition sources.[1]

-

Polar Surface Area (PSA): A low PSA of 12.9 Ų further supports its lipophilic character and suggests good potential for oral bioavailability in derivative drug candidates.

Section 3: Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. While publicly available experimental spectra for this specific isomer are limited, the following section details the standard, self-validating protocols and expected results for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the compound's molecular weight and fragmentation pattern, confirming its elemental composition.

Predicted Mass Data: Computational tools predict the following mass-to-charge ratios (m/z) for common adducts, which are invaluable for interpreting experimental results.[5]

-

[M+H]⁺: 249.98528 m/z

-

[M+Na]⁺: 271.96722 m/z

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument. The rationale for using GC is its suitability for volatile and thermally stable compounds like this one.

-

GC Separation: Utilize a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., starting at 50 °C, ramping to 250 °C at 10 °C/min) to ensure separation from any impurities.

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. The high energy of EI (typically 70 eV) will cause fragmentation.

-

Data Analysis: Look for the molecular ion peak (M⁺) at m/z ≈ 249. The isotopic pattern of this peak is critical for validation: the presence of one chlorine atom will result in a characteristic M+2 peak (~32% the intensity of M⁺). Analyze the fragmentation pattern, expecting the loss of Cl, F, and CF₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is an excellent solvent for many organic molecules and its residual proton peak is well-characterized.

-

Homogenization: Cap the tube and gently invert or vortex to ensure the sample is fully dissolved and the solution is homogeneous. This prevents spectral artifacts from an uneven magnetic field.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

-

¹H NMR: The spectrum should show two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). One signal will correspond to the proton at C4 and the other to the proton at C6. Their splitting patterns will be influenced by each other (meta-coupling).

-

¹³C NMR: Seven distinct carbon signals are expected. The carbons attached to the trifluoromethyl groups (C3 and C5) will appear as quartets due to one-bond C-F coupling. The chemical shifts will be influenced by the attached atoms (Cl, N, CF₃).

-

¹⁹F NMR: The spectrum should exhibit two sharp singlets, one for each of the two magnetically non-equivalent -CF₃ groups. The chemical shifts will be characteristic of trifluoromethyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Bands:

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1350-1100 cm⁻¹: Very strong, characteristic C-F stretching vibrations from the two -CF₃ groups.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the comprehensive characterization of a chemical intermediate like this compound.

Caption: Standard workflow for the analytical confirmation of a chemical intermediate.

Section 4: Reactivity and Synthetic Utility

As highlighted in Section 1, the defining characteristic of this compound is the enhanced reactivity of its C2-chlorine atom toward nucleophilic substitution. This makes it a valuable electrophilic partner for constructing more complex molecules.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The electron density of the pyridine ring is significantly lowered by the two -CF₃ groups, stabilizing the negative charge in the Meisenheimer complex intermediate that forms during an SₙAr reaction. This stabilization lowers the activation energy of the reaction, making the substitution rapid and efficient with a wide range of nucleophiles (e.g., amines, alcohols, thiols).

The logical flow from structure to application is visualized below.

Caption: The relationship between molecular structure and synthetic application.

Section 5: Safety, Handling, and Storage

Proper handling of chemical reagents is non-negotiable for researcher safety and experimental integrity. This compound is a hazardous substance and must be handled accordingly.[2]

GHS Hazard Classification: [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Safe Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[2] A face shield is recommended if there is a splash risk.

-

Ventilation: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][2]

-

Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and thoroughly with water.[2]

-

Spill Response: In the event of a spill, evacuate the area. Use an absorbent, non-combustible material (e.g., vermiculite or sand) to contain the spill. Collect the material into a suitable container for hazardous waste disposal. Do not allow the chemical to enter drains.[2]

Storage Conditions:

-

Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

-

Keep away from heat, sparks, and open flames.[7]

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in pharmaceutical and agrochemical research. Its distinct physicochemical properties, driven by the dual trifluoromethyl groups, result in high lipophilicity and a synthetically useful, activated chlorine atom. A thorough understanding of its properties, analytical signatures, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.

- Autech Industry Co., Limited. (n.d.). Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications.

- Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-3-(trifluoromethyl)pyridine.

- Cohizon Life Sciences. (2025). 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE.

- SynQuest Laboratories, Inc. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

- Sato, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine 97%.

- Echemi. (2024). This compound.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.

- Sato, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.

- CymitQuimica. (2025). SAFETY DATA SHEET - 2-chloro-3.5-bis(trifluoromethyl)pyridine.

- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.

- Matrix Scientific. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- ChemicalBook. (2025). 2-Chloro-3-(trifluoromethyl)pyridine Chemical Properties,Uses,Production.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- Zhu, X.-M., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.

- ISK. (n.d.). CF3 - Pyridine Compounds PRODUCTS LIST.

- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.

- PubChemLite. (n.d.). This compound (C7H2ClF6N).

- CPHI Online. (n.d.). 2-Chloro-3,6-bis(trifluoromethyl)pyridine.

- Thermo Scientific Chemicals. (n.d.). 2-chloro-5-(trifluoromethyl)pyridine, 98+%.

- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine 97%.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- CLEARSYNTH. (n.d.). This compound.

- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR.

- SpectraBase. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum.

Sources

2-Chloro-3,5-bis(trifluoromethyl)pyridine molecular structure and reactivity

An In-Depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine: Molecular Structure, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document delves into the molecule's unique structural attributes, predictable reactivity patterns, and its applications as a versatile synthetic intermediate.

Introduction: The Significance of a Fluorinated Heterocycle

This compound (CAS No. 70158-60-0) belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in a wide array of biologically active compounds.[1] The introduction of trifluoromethyl (-CF₃) groups into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The combination of two strongly electron-withdrawing -CF₃ groups on a pyridine scaffold, along with a reactive chlorine handle, makes this compound a highly valuable and versatile intermediate for creating complex molecules in the pharmaceutical and agrochemical industries.[4][5]

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring dictates the molecule's electronic character and reactivity. The pyridine nitrogen and the two -CF₃ groups at the 3- and 5-positions act in concert to render the aromatic ring significantly electron-deficient. This electronic pull is foundational to understanding its chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 70158-60-0 | [6][7] |

| Molecular Formula | C₇H₂ClF₆N | [6][8] |

| Molecular Weight | 249.54 g/mol | [6][7] |

| Appearance | Not specified; likely a solid or oil | - |

| InChI Key | NZDGCDJQSHKITG-UHFFFAOYSA-N | [6][8] |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F | [6][8] |

| XLogP3-AA | 3.6 | [8] |

| Monoisotopic Mass | 248.9779957 Da |[6][8] |

Chemical Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This makes it an excellent substrate for specific classes of reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Caption: Key factors influencing the reactivity of the title compound.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity is the displacement of the chloride at the C2 position by a nucleophile. The strong inductive and resonance electron-withdrawing effects of the -CF₃ groups and the pyridine nitrogen stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[9][10] This makes the C2-Cl bond highly susceptible to attack by a wide range of nucleophiles.

Caption: General workflow for Nucleophilic Aromatic Substitution (SₙAr).

Exemplary Protocol: Amination via SₙAr

This protocol describes a general procedure for the reaction with an amine nucleophile.

-

Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq, for O- or S-nucleophiles).[11]

-

Nucleophile Addition: Add the desired amine, alcohol, or thiol nucleophile (1.1-1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free to attack the electron-deficient pyridine ring. The base is required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the HCl generated in reactions with neutral amines.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl chloride, the C2-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions. These reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. While often more challenging than with aryl bromides or iodides, the high electron deficiency of this substrate can facilitate the initial oxidative addition step, which is often rate-limiting for aryl chlorides.[12]

Potential Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Catalyst System: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, PPh₃; 2-10 mol%).[13]

-

Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Add a base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

-

Reaction: Degas the mixture thoroughly and heat under an inert atmosphere to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude material using flash column chromatography.

Causality: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[14][15] The base activates the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.

Synthesis

The synthesis of this compound is not widely detailed in standard literature, but a plausible route can be inferred from established methods for producing related fluorinated pyridines.[5] A common industrial approach involves the high-temperature, vapor-phase chlorination and fluorination of picoline (methylpyridine) precursors.[4][16] For this specific isomer, a multi-step synthesis starting from a suitably substituted pyridine or lutidine derivative, followed by chlorination and fluorination steps, would be a logical pathway.

Applications in Research and Development

The primary value of this compound lies in its role as a building block. The 3,5-bis(trifluoromethyl)pyridyl moiety is a desirable pharmacophore. By using the reactions described above, medicinal and agrochemical chemists can readily introduce this group into more complex target molecules.

-

Medicinal Chemistry: The -CF₃ groups can improve cell membrane permeability and block metabolic degradation at adjacent sites, making it a valuable component in the design of new drug candidates.[3]

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate trifluoromethylpyridine cores to enhance efficacy and biological half-life.[1][4] Fluazinam, a potent fungicide, is an example of a commercial product derived from a trifluoromethylpyridine intermediate.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[17]

Table 2: Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator if dust or vapors are generated. | [17] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [17] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [17] |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention. | [17] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |[17] |

References

-

Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. Available at: [Link]

-

2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon Life Sciences. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal. Available at: [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. Available at: [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PubMed Central, National Institutes of Health. Available at: [Link]

-

This compound (C7H2ClF6N). PubChemLite. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

-

The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions in supercritical carbon dioxide. Chemical Communications. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central, National Institutes of Health. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. PubChemLite - this compound (C7H2ClF6N) [pubchemlite.lcsb.uni.lu]

- 9. youtube.com [youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed cross-coupling reactions in supercritical carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. alfa-chemical.com [alfa-chemical.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3,5-bis(trifluoromethyl)pyridine

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, is highly valued for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] When appended to a pyridine ring, a prevalent heterocycle in bioactive compounds, the resulting trifluoromethylpyridine motif serves as a critical building block for a diverse array of therapeutic agents and crop protection products.[2][3][4]

This compound (CAS No. 70158-60-0) is a specialized intermediate featuring two potent electron-withdrawing trifluoromethyl groups and a reactive chlorine atom on the pyridine core.[5][6] This unique arrangement of functional groups makes it a highly valuable precursor for synthesizing complex molecular architectures. Understanding the fundamental physicochemical properties of this compound—namely its solubility and stability—is paramount for researchers in process development, formulation science, and synthetic chemistry. This guide provides a comprehensive technical overview of these properties, offering both theoretical insights and practical, field-proven experimental protocols to empower scientists in their research endeavors.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. The solubility of this compound is dictated by its molecular structure: a largely nonpolar aromatic ring substituted with a halogen and two highly lipophilic trifluoromethyl groups.

Theoretical Considerations and Qualitative Assessment

The presence of two -CF₃ groups and a chlorine atom significantly increases the molecule's lipophilicity and reduces its capacity for hydrogen bonding. The nitrogen atom in the pyridine ring offers a site for potential hydrogen bonding, but its basicity is substantially reduced by the powerful inductive effect of the adjacent chloro and trifluoromethyl substituents. Consequently, this compound is expected to be practically insoluble in water and other polar protic solvents. Conversely, it should exhibit good solubility in a range of non-polar and moderately polar aprotic organic solvents.

While specific quantitative solubility data for this compound is not widely available in published literature, extensive data exists for the closely related analog, 2-Chloro-3-(trifluoromethyl)pyridine . This data serves as an excellent proxy for predicting solubility behavior. The addition of a second -CF₃ group at the 5-position is expected to further decrease solubility in polar solvents and enhance it in non-polar and halogenated solvents.

Quantitative Solubility Data of a Structural Analog

The following table summarizes the mole fraction solubility (x) of 2-Chloro-3-(trifluoromethyl)pyridine in various organic solvents at different temperatures, as determined by the isothermal static method. This data illustrates a clear trend: solubility increases with temperature and is significantly higher in less polar solvents like ethyl acetate and trichloromethane compared to more polar alcohols.[7][8]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Ethyl Acetate | 273.15 | 0.3951 |

| 283.15 | 0.5104 | |

| 293.15 | 0.6567 | |

| 303.15 | 0.8227 | |

| Trichloromethane | 273.15 | 0.3528 |

| 283.15 | 0.4671 | |

| 293.15 | 0.6015 | |

| 303.15 | 0.7589 | |

| Acetone | 273.15 | 0.3316 |

| 283.15 | 0.4429 | |

| 293.15 | 0.5753 | |

| 303.15 | 0.7281 | |

| n-Butanol | 273.15 | 0.1449 |

| 283.15 | 0.2308 | |

| 293.15 | 0.3480 | |

| 303.15 | 0.5002 | |

| 2-Propanol | 273.15 | 0.1678 |

| 283.15 | 0.2597 | |

| 293.15 | 0.4005 | |

| 303.15 | 0.5369 | |

| Methanol | 273.15 | 0.1583 |

| 283.15 | 0.2447 | |

| 293.15 | 0.3721 | |

| 303.15 | 0.5342 |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines a robust method for determining the solubility of this compound in a chosen solvent, a standard approach adapted from established pharmaceutical practices.[9][10]

Objective: To accurately measure the equilibrium solubility of the title compound at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance (±0.01 mg)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a shaker bath set to the desired constant temperature (e.g., 298.15 K / 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 36, 48 hours) until the measured concentration remains constant.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for at least 4 hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe pre-warmed to the experimental temperature.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

-

Analysis (Spectroscopic Method):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a previously prepared calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).

-

Use the calibration curve equation (Absorbance = m × Concentration + c) to calculate the concentration of the diluted solution.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the diluted solution's concentration by the dilution factor.

-

Express the final solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

Caption: Isothermal shake-flask solubility determination workflow.

Part 2: Stability Profile

Assessing the chemical stability of a compound is a regulatory requirement and a scientific necessity for ensuring its quality, safety, and efficacy throughout its lifecycle.[11][12] Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential routes for degradation:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ring nitrogen and the two -CF₃ groups. This is the most probable degradation pathway, particularly under basic (hydrolytic) conditions, leading to the formation of the corresponding 2-hydroxy-3,5-bis(trifluoromethyl)pyridine.

-

Hydrolysis of Trifluoromethyl Groups: While generally robust, -CF₃ groups can undergo hydrolysis to carboxylic acids (-COOH) under forcing acidic or basic conditions, although this typically requires more extreme conditions than SₙAr of the chloro group.

-

Photodegradation: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to UV light, potentially through radical mechanisms.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14] The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, which can separate the parent compound from its degradation products.[11]

Objective: To identify degradation products and degradation pathways under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter, heating oven, photostability chamber

-

Validated stability-indicating HPLC-PDA or LC-MS method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. A control sample (stock solution in solvent only, stored at ambient temperature in the dark) must be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for a specified period. Basic conditions are often more aggressive for this type of compound.

-

Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 80°C) for a set time.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Processing:

-

After the specified exposure time, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples (including the control) with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the disappearance of the parent peak and the appearance of new peaks (degradation products).

-

The PDA detector can be used to assess peak purity and compare UV spectra of the parent and degradant peaks. An LC-MS system can provide mass information to help identify the structure of the degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control sample.

-

Aim for 5-20% degradation to ensure that the degradation pathways are not overly forced, leading to secondary or irrelevant products.[13]

-

Caption: Workflow for a forced degradation stability study.

Part 3: Safety and Handling Considerations

As a halogenated pyridine derivative, this compound requires careful handling to minimize exposure and ensure laboratory safety. Users should always consult the latest Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with distinct physicochemical properties. It is predicted to have high solubility in non-polar organic solvents and poor solubility in aqueous media. Its primary liability in terms of stability is the potential for nucleophilic substitution of the C2-chlorine atom, especially under basic conditions. The trifluoromethyl groups are expected to be highly stable under most conditions. The robust experimental protocols provided in this guide offer a clear and validated pathway for researchers to determine the precise solubility and stability characteristics of this compound, facilitating its effective use in synthetic, process, and pharmaceutical development.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. BenchChem.

- ResearchGate. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate.

- BenchChem. (2025). A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods. BenchChem.

- Wong, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.

- Wang, L., Xing, C., Xu, L., & Liu, G. (2019). Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 1008-1009.

- Rao, B. M., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry.

- El-Gindy, A., et al. (2002). Use of validated stability-indicating chromatographic methods for quantitative analysis of idrocilamide in a pharmaceutical form. Journal of Pharmaceutical and Biomedical Analysis.

- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541.

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-167. Retrieved from [Link]

- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Celegence. (2024). Stability Assessments in Bioanalytical Method Validation.

- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.

- Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-3-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives. BenchChem.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.

-

Al-Zoubi, W. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7272. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- BLDpharm. (n.d.). 70158-60-0|this compound.

- Clearsynth. (n.d.). This compound.

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 70158-60-0|this compound|BLD Pharm [bldpharm.com]

- 6. clearsynth.com [clearsynth.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. nj.gov [nj.gov]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3,5-bis(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its commercial availability, synthesis, chemical properties, and applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives are a critical class of heterocyclic compounds in the development of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug molecules.[2][3] This makes trifluoromethylpyridine derivatives, such as this compound, highly sought-after intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

This compound, with its distinct substitution pattern, offers a unique combination of reactivity and stability, making it a versatile scaffold for the creation of novel therapeutic agents. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, while the two trifluoromethyl groups at the 3- and 5-positions modulate the electronic properties and conformational preferences of the pyridine ring.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. Researchers can procure this compound in various quantities, from laboratory-scale to bulk, ensuring a steady supply for both research and development needs.

| Supplier | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich | 70158-60-0 | C7H2ClF6N | Available through their Ambeed catalog.[4] |

| Oakwood Chemical | 70158-60-0 | C7H2ClF6N | Provides technical specifications and safety data.[5] |

| Echemi | 70158-60-0 | C7H2ClF6N | Listed by various manufacturers, including Compound Net Biotechnology Inc.[6] |

| BLDpharm | 70158-60-0 | C7H2ClF6N | Offers the product with supporting analytical data like NMR and HPLC.[7] |

| Clearsynth | 70158-60-0 | C7H2ClF6N | Provides the compound for research purposes with a Certificate of Analysis.[8] |

Synthesis and Chemical Properties

The synthesis of this compound typically involves a multi-step process, often starting from readily available lutidine isomers. A common industrial approach is the vapor-phase chlorination and subsequent fluorination of a suitable precursor.

A plausible synthetic pathway starts with 3,5-lutidine. The methyl groups are first chlorinated to form trichloromethyl groups, followed by fluorination to yield the desired trifluoromethyl groups. Finally, chlorination of the pyridine ring at the 2-position affords the target molecule. This process is often carried out at high temperatures over a catalyst.[6]

Caption: Proposed synthesis pathway for this compound.

Key Chemical Properties:

| Property | Value |

| CAS Number | 70158-60-0[6] |

| Molecular Formula | C7H2ClF6N[6] |

| Molecular Weight | 249.54 g/mol [6][9] |

| Boiling Point | 169 °C at 760 mmHg[6] |

| Density | 1.543 g/cm³[6] |

| Flash Point | 56 °C[6] |

Reactivity and Handling

The reactivity of this compound is primarily dictated by the chlorine atom at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The two electron-withdrawing trifluoromethyl groups further activate the ring towards nucleophilic attack.

Safety and Handling:

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel pharmaceutical agents. The trifluoromethyl groups can enhance a molecule's metabolic stability by blocking sites of oxidation and can also improve its binding affinity to target proteins through favorable interactions.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, the broader class of trifluoromethylpyridines is integral to numerous therapeutic agents. For instance, related compounds are key intermediates in the synthesis of drugs for a variety of indications.[10] The strategic placement of the chloro and bis(trifluoromethyl) groups on the pyridine scaffold provides a versatile platform for medicinal chemists to explore new chemical space and develop next-generation therapies.

The workflow for utilizing such a building block in a drug discovery program is outlined below:

Caption: A typical drug discovery workflow utilizing this compound.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of reactive sites and modulating functional groups provides a powerful tool for the design and synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-126. [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Charles River. (n.d.). Drug Discovery Patents. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Charles River. (n.d.). Drug Discovery Patents. Retrieved from [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES.

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). US20120259125A1 - Process for producing 2-chloro-3-trifluoromethylpyridine.

- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Huimeng Bio-tech. (2024, July 17). Applications of trifluoromethyl pyridine. Retrieved from [Link]

-

American Chemical Society. (2025, December 15). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

- Google Patents. (n.d.). US2533132A - Vapor phase fluorination.

- Google Patents. (n.d.). US2505877A - Vapor phase fluorination process.

- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 100g. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jelsciences.com [jelsciences.com]

The Trifluoromethyl Group as a Strategic Tool in Pyridine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and drug design. The CF₃ group, acting as a potent electron-withdrawing moiety, profoundly alters the physicochemical and pharmacological properties of the pyridine ring, influencing its basicity, metabolic stability, lipophilicity, and receptor-binding interactions. This guide provides an in-depth technical examination of the fundamental electron-withdrawing effects of the trifluoromethyl group on the pyridine ring. We will explore the consequential impact on the ring's pKa and reactivity, detail robust synthetic methodologies for the preparation of trifluoromethylated pyridines, and present field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging the unique properties of trifluoromethylated pyridines in the design and synthesis of novel chemical entities.

Introduction: The Rise of Trifluoromethylated Pyridines in Drug Discovery

The Unique Role of the Pyridine Scaffold